2-Bromo-4-cyclohexyloxypyridine
Description
Contextual Significance of Halogenated Pyridine (B92270) Ethers in Organic Synthesis
Halogenated pyridine ethers represent a class of compounds with considerable importance in organic synthesis and medicinal chemistry. The pyridine ring itself is a privileged scaffold, a structural unit frequently found in a vast array of pharmaceuticals and bioactive natural products, including vitamins and alkaloids. nih.govnih.gov Its presence can influence a molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for pharmacological activity. nih.govresearchgate.net
The introduction of a halogen atom and an ether group to this ring further enhances its synthetic utility. Halogens, such as bromine or chlorine, serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.org The ether linkage, particularly a bulky or lipophilic group like a cyclohexyloxy substituent, can be used to fine-tune a molecule's physicochemical properties, such as solubility, metabolic stability, and steric profile, which is crucial for optimizing drug candidates. semanticscholar.org Some 4-alkoxypyridines have demonstrated biological activities, including enzyme inhibition. semanticscholar.org
Strategic Importance of Brominated Pyridine Scaffolds as Synthetic Building Blocks
Brominated pyridine scaffolds are foundational building blocks in the construction of complex organic molecules. The carbon-bromine bond is a key functional group that allows for precise and controlled chemical transformations. Specifically, 2-bromopyridine (B144113) and its derivatives are highly valued intermediates in organic synthesis. chempanda.comwikipedia.org
Their strategic importance stems from their reactivity in a multitude of transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to:
Suzuki-Miyaura Coupling: Reacting with boronic acids to form new C-C bonds. researchgate.net
Negishi Coupling: Engaging with organozinc reagents.
Ullmann Condensation: Forming C-N bonds with amines or C-O bonds with alcohols. nih.gov
Sonogashira Coupling: Creating C-C triple bonds with terminal alkynes.
These reactions are cornerstones of modern synthetic chemistry, allowing chemists to assemble intricate molecular architectures from simpler precursors. researchgate.net The ability to selectively functionalize the pyridine ring at the 2-position via the bromo-substituent makes these scaffolds indispensable for creating libraries of novel compounds for drug discovery and materials science. idexlab.com
Overview of Research Trajectories for 2-Bromo-4-cyclohexyloxypyridine and Related Structural Motifs
While specific research literature on this compound is not extensively documented, its synthesis and reactivity can be inferred from established methods for related structural motifs. The construction of such a molecule logically involves the synthesis of its constituent parts: the 2-bromopyridine core and the 4-cyclohexyloxy substituent.
Research into the synthesis of related compounds follows two general pathways:
Etherification followed by Bromination: A common route to 4-alkoxypyridines involves the reaction of a 4-halopyridine, such as 4-chloropyridine (B1293800) hydrochloride, with the corresponding alcohol (in this case, cyclohexanol) in the presence of a base. semanticscholar.org The resulting 4-cyclohexyloxypyridine could then undergo bromination. Direct bromination of pyridines can be challenging and may require specific conditions to achieve regioselectivity. chempanda.com
Bromination followed by Etherification: An alternative trajectory starts with a pre-functionalized pyridine. The synthesis of 2-bromopyridine from 2-aminopyridine (B139424) via a diazotization reaction is a well-established and high-yielding process. wikipedia.orgorgsyn.org If a suitable starting material like 2-bromo-4-hydroxypyridine (B1272042) were available, a Williamson ether synthesis with a cyclohexyl halide or similar reagent could install the ether group.
The research trajectory for this class of compounds is aimed at leveraging the dual functionality. The bromo group is typically utilized for palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. acs.org The cyclohexyloxy group remains as a modulator of the final product's properties.
Rationale for Advanced Chemical Investigation of the Compound's Reactivity and Synthesis
The rationale for a focused investigation into this compound is compelling and multifaceted. The compound represents a unique convergence of three strategically important chemical features in a single, relatively simple molecule:
A Privileged Heterocyclic Core: The pyridine ring is a proven scaffold in medicinal chemistry, known to impart favorable properties to drug candidates. nih.govresearchgate.net
A Versatile Reactive Handle: The 2-bromo substituent provides a reliable and well-understood site for a wide array of powerful bond-forming reactions, enabling facile diversification. mdpi.com
A Lipophilic Modifying Group: The 4-cyclohexyloxy group is a bulky, non-polar moiety that can significantly influence the steric and electronic properties of the molecule. This can be exploited to enhance binding affinity to biological targets, improve membrane permeability, or fine-tune solubility.
Given the limited specific literature, there is a clear opportunity for exploratory research. A thorough investigation into efficient and scalable synthetic routes would make this valuable building block more accessible. Furthermore, exploring its reactivity in various cross-coupling reactions could rapidly generate novel molecular libraries. These new compounds, featuring a unique substitution pattern, would be valuable candidates for screening in drug discovery programs and for the development of new functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-bromo-4-cyclohexyloxypyridine |
InChI |
InChI=1S/C11H14BrNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
WGVXZYDRDCKSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=NC=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 4 Cyclohexyloxypyridine
Retrosynthetic Analysis and Key Disconnections for the Pyridine (B92270) Ether Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.com For 2-Bromo-4-cyclohexyloxypyridine, two primary disconnection points are considered: the C-O ether linkage and the C-Br bond on the pyridine ring.
Disconnection at the C-O Ether Linkage
The most logical and common disconnection for an ether is at the carbon-oxygen bond. lkouniv.ac.inamazonaws.comslideshare.net This approach breaks down this compound into two key synthons: a 2-bromo-4-hydroxypyridine (B1272042) anion (or its synthetic equivalent) and a cyclohexyl cation (or its synthetic equivalent).
This retrosynthetic step leads to two potential forward synthetic strategies:
Nucleophilic substitution: Utilizing a deprotonated 2-bromo-4-hydroxypyridine as the nucleophile and a cyclohexyl halide or tosylate as the electrophile.
O-Arylation: Employing cyclohexanol (B46403) as the nucleophile and a suitably activated 2-bromo-4-halopyridine as the electrophile.
The choice between these pathways often depends on the availability and reactivity of the respective precursors.
Strategic Handling of Bromine Substitution on the Pyridine Ring
The presence of a bromine atom at the 2-position of the pyridine ring introduces both challenges and opportunities. Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution reactions difficult, often requiring harsh conditions. nih.govchemrxiv.orgyoutube.com Therefore, the timing of the bromination step is a critical strategic consideration.
Two main approaches can be envisioned:
Early-stage bromination: Starting with a pre-brominated pyridine derivative. This simplifies the final steps but may require protecting groups or careful reaction design to avoid unwanted side reactions involving the bromine atom.
Late-stage bromination: Introducing the bromine atom onto the 4-cyclohexyloxypyridine core. This can be advantageous if the ether linkage is more robust than the C-H bond at the 2-position under brominating conditions. However, achieving regioselectivity can be a challenge. chemrxiv.orgyoutube.comchemrxiv.org
Precursor Synthesis and Functionalization Strategies
The success of the chosen synthetic route hinges on the efficient preparation of the key precursors: the brominated pyridinol and the activated cyclohexanol derivative.
Synthesis of Brominated Pyridinols as Key Intermediates
The synthesis of 2-bromo-4-hydroxypyridine or its protected form is a crucial step. Several methods can be employed for the synthesis of brominated pyridines.
One common method involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. orgsyn.orggoogle.com For instance, 2-amino-4-hydroxypyridine (B184335) could be diazotized and then treated with a bromide source. However, the synthesis of the starting 2-amino-4-hydroxypyridine itself can be multi-stepped.
An alternative and often more direct approach is the halogenation of a suitable pyridine precursor. For example, direct bromination of 4-hydroxypyridine (B47283) could be attempted, though controlling the regioselectivity might be challenging due to the activating effect of the hydroxyl group. youtube.com A more controlled method involves the lithiation of a protected 4-alkoxypyridine followed by quenching with a bromine source. For instance, 4-methoxypyridine (B45360) can be lithiated at the 2-position and then brominated. chemicalbook.com
A method for synthesizing 2-amino-4-bromopyridine (B18318) starts from 2,4-dibromopyridine-N-oxide, which undergoes an ammoniation reaction followed by reduction. google.com This intermediate could potentially be converted to the desired 2-bromo-4-hydroxypyridine via diazotization and hydrolysis.
The table below summarizes some potential synthetic routes to brominated pyridinol precursors.
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-Methoxypyridine | 1. n-BuLi, 2-(N,N-dimethylamino)ethanol 2. 1,2-dibromo-1,1,2,2-tetrachloroethane | 2-Bromo-4-methoxypyridine | chemicalbook.com |
| 2-Aminopyridine (B139424) | 1. HBr, Br2 2. NaNO2 3. NaOH | 2-Bromopyridine (B144113) | orgsyn.org |
| 2,4-Dibromopyridine-N-oxide | 1. NH3·H2O 2. Reduction (e.g., Fe/HCl or Raney-Ni/H2) | 2-Amino-4-bromopyridine | google.com |
Preparation and Activation of Cyclohexanol Derivatives
Cyclohexanol itself is a readily available starting material. For nucleophilic substitution reactions where the cyclohexyl group acts as the electrophile, it needs to be "activated." This is typically achieved by converting the hydroxyl group into a better leaving group.
Common methods for activating cyclohexanol include:
Conversion to Cyclohexyl Halides: Reaction with reagents like PBr3 or SOCl2 can convert cyclohexanol to cyclohexyl bromide or chloride, respectively.
Conversion to Cyclohexyl Tosylate or Mesylate: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine converts the hydroxyl group into a good leaving group.
For O-arylation reactions where cyclohexanol acts as the nucleophile, it is typically deprotonated with a strong base to form the corresponding cyclohexoxide anion.
Direct Etherification and O-Arylation Approaches
The final and key step in the synthesis of this compound is the formation of the ether linkage. This can be achieved through direct etherification or O-arylation methods.
Direct Etherification (Williamson Ether Synthesis):
This classical method involves the reaction of a sodium or potassium salt of 2-bromo-4-hydroxypyridine with an activated cyclohexanol derivative, such as cyclohexyl bromide or tosylate. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.
O-Arylation Approaches:
In recent years, transition metal-catalyzed O-arylation reactions, such as the Buchwald-Hartwig and Ullmann condensations, have become powerful tools for forming aryl ethers. In the context of synthesizing the target molecule, this would involve coupling cyclohexanol with a 2-bromo-4-halopyridine (e.g., 2,4-dibromopyridine). These reactions typically employ a palladium or copper catalyst with a suitable ligand and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and avoiding side reactions.
Reductive etherification represents another modern approach, where an alcohol is reacted with a carbonyl compound in the presence of a reducing agent. nih.gov While not directly applicable to the synthesis from a bromopyridinol, it highlights the diverse strategies available for ether formation.
The table below outlines some general conditions for these etherification strategies.
| Reaction Type | Pyridine Substrate | Cyclohexanol Derivative | Typical Conditions |
| Williamson Ether Synthesis | 2-Bromo-4-hydroxypyridine | Cyclohexyl bromide or tosylate | Base (e.g., NaH, K2CO3), polar aprotic solvent (e.g., DMF, THF) |
| Buchwald-Hartwig O-Arylation | 2-Bromo-4-halopyridine (e.g., 2,4-dibromopyridine) | Cyclohexanol | Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu, Cs2CO3), inert solvent (e.g., toluene, dioxane) |
| Ullmann Condensation | 2-Bromo-4-halopyridine (e.g., 2,4-dibromopyridine) | Cyclohexanol | Cu catalyst, base (e.g., K2CO3, Cs2CO3), high temperature |
The synthesis of this compound requires a careful selection of synthetic strategies, considering the electronic properties of the pyridine ring and the desired substitution pattern. A retrosynthetic analysis points towards the formation of the C-O ether bond as the key disconnection. The successful execution of the synthesis relies on the efficient preparation of a brominated pyridinol precursor and an appropriately activated cyclohexanol derivative, followed by a robust etherification or O-arylation reaction.
Nucleophilic Aromatic Substitution (SNAr) Strategies on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) presents a viable, though less common, pathway for the synthesis of 4-cyclohexyloxypyridine derivatives. libretexts.orgnih.gov In a typical SNAr reaction, a nucleophile attacks an aromatic ring that is activated by electron-withdrawing groups, leading to the substitution of a leaving group. libretexts.orgyoutube.comyoutube.com For the synthesis of the target compound, this would involve the displacement of a suitable leaving group at the 4-position of a 2-bromopyridine derivative by a cyclohexoxide nucleophile.
The reactivity of the pyridine ring towards nucleophilic attack is inherently greater than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com This effect is most pronounced at the ortho and para positions (C-2, C-6, and C-4). youtube.com Therefore, a precursor such as 2-bromo-4-chloropyridine (B1272041) or 2-bromo-4-fluoropyridine (B1291336) could theoretically react with sodium or potassium cyclohexoxide. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. libretexts.org The presence of the bromine atom at the 2-position further activates the ring towards nucleophilic attack.
However, SNAr reactions on pyridines can be challenging and may require harsh reaction conditions. researchgate.net The efficiency of the reaction is highly dependent on the nature of the leaving group, with fluoride (B91410) being the most effective, followed by chloride and bromide. youtube.com
Metal-Catalyzed O-Arylation Techniques for C-O Bond Formation
Metal-catalyzed cross-coupling reactions have become the preferred methods for the formation of carbon-oxygen (C-O) bonds in the synthesis of aryl ethers, including this compound. These methods offer milder reaction conditions and broader substrate scope compared to traditional methods.
The copper-catalyzed Ullmann condensation is a classic method for forming C-O bonds. Recent advancements have led to the development of more efficient and milder copper-catalyzed etherification protocols. organic-chemistry.org These methods often involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. organic-chemistry.orgnih.gov For the synthesis of this compound, this would typically involve the reaction of 2,4-dibromopyridine (B189624) or 2-bromo-4-chloropyridine with cyclohexanol.
Key developments in this area include the use of various copper sources such as CuI, CuBr, and Cu(OAc)2, and the discovery that in some cases, the reaction can proceed efficiently without the need for an external ligand. organic-chemistry.org The choice of base is also crucial, with lithium tert-butoxide being identified as a key component for achieving high yields. organic-chemistry.org In some protocols, the alcohol reactant can also serve as the solvent, simplifying the reaction setup. organic-chemistry.org The development of new N1,N2-diarylbenzene-1,2-diamine ligands has enabled copper-catalyzed etherification of aryl bromides to occur at room temperature. nih.govnih.gov
A highly efficient copper-catalyzed C-O cross-coupling has been developed using the cheaper and more easily removable copper(II) catalyst, CuCl2. rsc.org This method allows for the coupling of a wide range of aryl bromides with aliphatic diols in the absence of other ligands or solvents. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These reactions offer high efficiency and functional group tolerance. The synthesis of this compound via a palladium-catalyzed pathway would involve the coupling of a 2-bromo-4-halopyridine with cyclohexanol, or alternatively, the coupling of 2,4-dibromopyridine with cyclohexanol.
The success of these reactions relies heavily on the choice of the palladium catalyst and the supporting ligand. rsc.orgnih.gov Ligands play a critical role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Buchwald and Hartwig have developed a range of bulky, electron-rich phosphine ligands that are highly effective for C-N and C-O bond formation. rsc.orgnih.gov For instance, ligands like BrettPhos and RuPhos have demonstrated broad applicability in palladium-catalyzed cross-coupling reactions. rsc.org
Regioselective palladium-catalyzed cross-coupling reactions have been successfully employed in the synthesis of substituted thiazoles, demonstrating the ability to selectively functionalize one position of a dihalogenated heterocycle, a principle applicable to the synthesis of this compound from 2,4-dibromopyridine. researchgate.net
Alternative Etherification Pathways
Beyond metal-catalyzed methods, other classic organic reactions can be adapted for the synthesis of this compound.
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the formation of ethers from an alcohol and a pronucleophile (in this case, a hydroxypyridine) using a phosphine reagent and an azodicarboxylate. nih.govresearchgate.netchemeurope.com To synthesize this compound via this route, one would react 2-bromo-4-hydroxypyridine with cyclohexanol in the presence of a reagent system like triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net A modified Mitsunobu protocol using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and polymer-supported triphenylphosphine (PS-PPh3) has been shown to be effective for the synthesis of pyridine ethers, minimizing by-product formation. nih.govresearchgate.net
Williamson Ether Synthesis: The Williamson ether synthesis is a fundamental method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. byjus.comwikipedia.orgmasterorganicchemistry.com For the synthesis of an aryl ether like this compound, an adaptation would be required. This would involve the deprotonation of 2-bromo-4-hydroxypyridine with a strong base to form the corresponding pyridinoxide, which would then act as a nucleophile to displace a leaving group from a cyclohexyl derivative (e.g., cyclohexyl bromide or tosylate). wikipedia.orgkhanacademy.org The reaction of bromo-substituted 2-pyridones with alkyl halides in the presence of silver carbonate has been shown to be a facile method for synthesizing bromo-2-alkoxypyridines. clockss.org
Optimization of Synthetic Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.
In metal-catalyzed reactions, the development of the catalyst system is paramount. For palladium-catalyzed etherification, the design of new ligands continues to be an active area of research. The goal is to create ligands that are more robust, efficient, and capable of promoting reactions under milder conditions and with lower catalyst loadings. rsc.orgnih.gov Similarly, for copper-catalyzed reactions, the development of new ligands or ligand-free systems that enhance reactivity and broaden the substrate scope is a key focus. organic-chemistry.orgnih.gov The use of pyridine-based ligands in coordination polymers has shown catalytic activity in various organic reactions, suggesting the potential for designing pyridine-centric catalyst systems. nih.gov The design of Schiff-base ligands with pyridine N-oxide functionality is also being explored for their applications in catalysis. digitellinc.com
Below is a table summarizing various synthetic approaches and their key features:
| Method | Starting Materials | Key Reagents/Catalysts | General Yields | Key Advantages |
| SNAr | 2-bromo-4-halopyridine, Cyclohexanol | Strong base (e.g., NaH, KH) | Variable | Potentially straightforward |
| Copper-Catalyzed Etherification | 2,4-dihalopyridine, Cyclohexanol | CuI, CuCl2, Base (e.g., LiOt-Bu) | Good to Excellent organic-chemistry.orgrsc.org | Cost-effective, mild conditions organic-chemistry.org |
| Palladium-Catalyzed Etherification | 2,4-dihalopyridine, Cyclohexanol | Pd catalyst, Phosphine ligand (e.g., BrettPhos) | High | High efficiency, broad scope rsc.org |
| Mitsunobu Reaction | 2-bromo-4-hydroxypyridine, Cyclohexanol | PPh3, DEAD/ADDP | Good nih.gov | Mild conditions, stereochemical control |
| Williamson Ether Synthesis | 2-bromo-4-hydroxypyridine, Cyclohexyl halide/tosylate | Strong base, Silver Carbonate clockss.org | Good | Well-established, versatile |
Solvent Screening, Temperature, and Pressure Control in Batch and Flow Systems
The optimization of reaction conditions is paramount in the synthesis of this compound, which is typically prepared through a two-step process: bromination of a suitable pyridine precursor followed by etherification with cyclohexanol. The choice of solvent, temperature, and pressure can dramatically influence reaction yield, purity, and safety profile.
In traditional batch systems , solvent screening is a critical first step. For the bromination of a hydroxypyridine precursor, solvents are selected based on their ability to dissolve the starting materials and reagents, their inertness to the reaction conditions, and their boiling point. Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) have been traditionally used, but due to environmental concerns, alternative solvents such as acetonitrile, ethyl acetate, and even greener options like 2-methyltetrahydrofuran (B130290) are being explored. The subsequent etherification, often a Williamson ether synthesis, typically employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the nucleophilic attack of the alkoxide.
Temperature control is crucial for selectivity and to minimize side reactions. During bromination, lower temperatures are often preferred to control the regioselectivity and prevent over-bromination. For the etherification step, elevated temperatures are generally required to drive the reaction to completion. However, excessively high temperatures can lead to decomposition of the product or starting materials.
Flow chemistry systems offer significant advantages over batch processes for the synthesis of this compound. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a series of interconnected reactors. This allows for precise control over reaction parameters. For instance, rapid temperature adjustments can be made, and "superheating" of solvents above their atmospheric boiling points is possible due to the applied pressure. This can dramatically accelerate reaction rates. Furthermore, the high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to improved consistency and safety.
Pressure in flow systems is primarily used to maintain the solvent in a liquid phase at temperatures above its boiling point and to control the residence time of the reactants in the reactor. This precise control allows for the optimization of reaction conditions that are often not accessible in batch reactors.
Below is a comparative table illustrating the impact of different parameters in batch versus flow systems for a hypothetical synthesis of this compound.
| Parameter | Batch System | Flow System | Rationale |
| Solvent (Bromination) | Dichloromethane, Acetonitrile | Acetonitrile, Ethyl Acetate | Flow systems allow for a wider range of solvents due to better temperature and pressure control. |
| Solvent (Etherification) | DMF, DMSO | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether | Greener solvent options are more readily integrated into contained flow systems. |
| Temperature (Bromination) | -10 to 10 °C | 0 to 20 °C | Precise temperature control in flow prevents excursions and improves selectivity. |
| Temperature (Etherification) | 80 to 120 °C | 120 to 180 °C (superheated) | Higher temperatures in flow systems can significantly reduce reaction times. |
| Pressure | Atmospheric | 5-20 bar | Enables superheating of solvents and precise control of residence time. |
| Reaction Time | 4-24 hours | 5-60 minutes | Continuous processing and enhanced kinetics lead to shorter reaction times. |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound to minimize environmental impact and enhance process safety.
A key aspect of a greener synthesis is the selection of environmentally benign solvents. For the etherification step, traditional polar aprotic solvents like DMF and DMSO are effective but pose significant environmental and health risks. The development of methodologies using greener alternatives such as 2-methyltetrahydrofuran (derived from biomass), cyclopentyl methyl ether (CPME), or even solvent-free conditions are highly desirable.
Another important consideration is atom economy. The choice of brominating agent is critical. While elemental bromine is effective, it has a low atom economy and generates hydrogen bromide as a byproduct. Alternative brominating agents like N-bromosuccinimide (NBS) can offer better selectivity and easier handling, although the atom economy is still not ideal. The development of catalytic bromination methods that use a bromide salt with a green oxidant would be a significant advancement.
Energy consumption is another focal point. The use of microwave-assisted synthesis or flow chemistry can significantly reduce energy usage by enabling rapid heating and shorter reaction times compared to conventional heating in batch reactors.
The principles of a sustainable approach also extend to the purification process. The use of chromatography for purification is solvent and energy-intensive. Developing reaction conditions that afford high purity crude product, which can be purified by simple crystallization or extraction, is a key goal in green process development.
The following table summarizes some green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Benefit |
| Safer Solvents | Dichloromethane, DMF | 2-Methyltetrahydrofuran, CPME | Reduced toxicity and environmental persistence. |
| Atom Economy | Elemental Bromine | N-Bromosuccinimide, Catalytic Bromination | Higher efficiency of atom incorporation, less waste. |
| Energy Efficiency | Conventional heating (oil bath) | Microwave irradiation, Flow chemistry | Faster reactions, lower energy consumption. |
| Waste Reduction | Chromatographic purification | Crystallization, Liquid-liquid extraction | Reduced solvent waste and energy usage. |
Scale-Up Considerations for Laboratory and Process Chemistry
The transition of a synthetic route for this compound from the laboratory bench to an industrial process presents a unique set of challenges. A process that is successful on a gram scale may not be viable or safe on a kilogram or multi-ton scale.
One of the primary considerations is heat management . Both the bromination and etherification steps can be exothermic. In a large batch reactor, the dissipation of heat is much less efficient than in a small flask, which can lead to a dangerous thermal runaway. Therefore, a thorough understanding of the reaction thermodynamics and kinetics is essential. This often involves calorimetric studies to determine the heat of reaction and the rate of heat generation. For highly exothermic steps, a semi-batch approach, where one reagent is added slowly to control the reaction rate and temperature, is often employed. Flow chemistry also offers a significant advantage in this regard due to its superior heat transfer capabilities.
Reagent and solvent selection may also need to be revisited for scale-up. A solvent that is convenient in the lab, such as dichloromethane, may be undesirable for large-scale production due to its volatility, toxicity, and environmental impact. The cost of reagents and solvents also becomes a more significant factor at a larger scale.
Process safety is paramount. A comprehensive hazard and operability (HAZOP) study is typically conducted to identify potential safety risks. This includes considering the stability of intermediates, the potential for runaway reactions, and the safe handling of all materials.
Purification on a large scale must be efficient and robust. Chromatography is generally not feasible for large quantities. Crystallization is often the preferred method for purification of the final product, as it can be scaled up effectively and often provides a product of high purity. The development of a reliable crystallization process, including solvent selection and optimization of cooling profiles, is a critical part of the scale-up process.
The table below outlines key considerations for the scale-up of this compound synthesis.
| Consideration | Laboratory Scale (grams) | Process Scale (kilograms) | Rationale for Change |
| Heat Transfer | Flask with stirring bar | Jacketed reactor with overhead stirring | Surface area to volume ratio decreases on scale-up, requiring more efficient heat removal. |
| Reagent Addition | All at once | Slow addition (semi-batch) or continuous flow | To control exotherms and maintain a safe operating temperature. |
| Solvent Choice | Dichloromethane, Chloroform | Toluene, 2-Methyltetrahydrofuran | Cost, safety, and environmental regulations are more stringent at scale. |
| Purification Method | Flash chromatography | Crystallization, Distillation | Chromatography is generally not economically viable for large quantities. |
| Process Control | Manual monitoring | Automated process control systems | To ensure consistency, safety, and quality in a large-scale operation. |
Reactivity and Chemical Transformations of 2 Bromo 4 Cyclohexyloxypyridine
Halogen-Based Derivatization Strategies
The primary route for the functionalization of 2-Bromo-4-cyclohexyloxypyridine involves leveraging the carbon-bromine bond. This bond is susceptible to cleavage and replacement through various transition-metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Bromine Position
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The bromine atom at the C2 position of this compound serves as an excellent handle for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with a suitable organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. google.com For this compound, this reaction would involve its treatment with an aryl or vinyl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base. This would result in the formation of 2-aryl- or 2-vinyl-4-cyclohexyloxypyridine derivatives. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl. google.com The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. libretexts.orgnih.gov For instance, studies on 2,4-dibromopyridine (B189624) have shown that regioselective Suzuki coupling can often be achieved at the more reactive C2 position. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines (Note: This table is based on general knowledge of Suzuki reactions on similar substrates, as specific data for this compound was not found.)
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Arylboronic acid | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Vinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O | 80-100 |
| Potassium Aryltrifluoroborate | Pd(OAc)₂ (2-4) | SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, CPME/H₂O | 80-100 |
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. Applying this to this compound would allow for the introduction of a wide range of primary and secondary amines at the C2 position. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide. wikipedia.orgresearchgate.net Practical methods have been developed for the amination of various 2-bromopyridines, demonstrating the feasibility of this transformation. researchgate.netnih.govchemrxiv.org
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines (Note: This table is based on general knowledge of Buchwald-Hartwig reactions on similar substrates, as specific data for this compound was not found.)
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Primary/Secondary Alkylamine | Pd₂(dba)₃ (1-2) | BINAP, XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Aniline Derivatives | Pd(OAc)₂ (2) | P(tBu)₃, RuPhos | Cs₂CO₃, K₂CO₃ | Toluene | 80-110 |
| Ammonia Equivalents | Pd₂(dba)₃ (1.5) | t-BuXPhos | LiHMDS | Toluene | 100 |
These palladium-catalyzed reactions provide additional powerful avenues for C-C bond formation.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. researchgate.net Reacting this compound with a terminal alkyne would yield 2-alkynyl-4-cyclohexyloxypyridine derivatives. The reaction is known to be effective for bromopyridine substrates.
Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organostannane (organotin) reagent. It offers a broad substrate scope, and its application to this compound would enable the introduction of various alkyl, vinyl, or aryl groups by selecting the appropriate organostannane partner.
Negishi Coupling: This reaction utilizes organozinc reagents to couple with organic halides. It is known for its high functional group tolerance and reactivity. The coupling of this compound with an organozinc reagent, formed in situ or pre-formed, would provide a versatile route to substituted pyridines.
Table 3: Overview of Sonogashira, Stille, and Negishi Coupling (Note: This table is based on general principles, as specific data for this compound was not found.)
| Reaction | Organometallic Reagent | Key Catalysts | Typical Products |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 2-Alkynyl-4-cyclohexyloxypyridine |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Alkyl/Aryl/Vinyl-4-cyclohexyloxypyridine |
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Pd/XPhos | 2-Alkyl/Aryl-4-cyclohexyloxypyridine |
In contrast to palladium-catalyzed methods, the Chan-Lam coupling typically uses a copper catalyst to form carbon-heteroatom bonds. This reaction couples arylboronic acids with N-H or O-H containing compounds. While the classic Chan-Lam reaction involves an arylboronic acid coupling with a heteroatom nucleophile, variations exist. Given that this compound is an aryl halide, it would not be the typical substrate for a standard Chan-Lam reaction, which usually starts with a boronic acid. However, related copper-catalyzed Ullmann-type reactions, which couple aryl halides with alcohols, amines, or thiols, could be employed to functionalize this compound, often requiring higher temperatures than palladium-catalyzed methods.
C-H Activation and Functionalization Approaches Adjacent to the Pyridine (B92270) Ring
Direct C-H activation is an increasingly important strategy in organic synthesis that avoids the need for pre-functionalized starting materials like organic halides. nih.gov For the 4-cyclohexyloxypyridine scaffold, C-H activation could potentially be directed to the C3 or C5 positions. The directing group ability of the pyridine nitrogen or the ether oxygen could influence the regioselectivity of the reaction under various transition-metal-catalyzed conditions (e.g., using Pd, Ru, or Ir). nih.gov For instance, studies on related quinoline (B57606) systems show that programmed, sequential C-H functionalizations can be achieved by leveraging different directing groups within the molecule. chemrxiv.org While specific examples for 4-cyclohexyloxypyridine are not documented in the provided search results, this approach represents a modern and atom-economical frontier for its derivatization.
Pyridine Ring Functionalization and Modification
The pyridine ring of this compound is amenable to a variety of functionalization reactions, including substitution and metalation strategies. These transformations are crucial for building molecular complexity and accessing a diverse range of derivatives.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core
Electrophilic Aromatic Substitution (EAS): Pyridine is an electron-deficient heterocycle, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). The nitrogen atom deactivates the ring towards electrophiles. However, the substituents on the ring, namely the bromo and cyclohexyloxy groups, can influence the regioselectivity of such reactions. While specific examples for this compound are not extensively documented in the provided search results, general principles suggest that electrophilic attack would be challenging and may require harsh conditions.
Nucleophilic Aromatic Substitution (SNAr): The presence of the bromine atom at the 2-position, which is ortho to the ring nitrogen, makes this site susceptible to nucleophilic aromatic substitution. Aryl halides with electron-withdrawing features can undergo SNAr reactions. libretexts.orgnih.gov In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the leaving group is expelled. nih.govyoutube.com The rate of these reactions is influenced by the nature of the nucleophile and the presence of activating groups that can stabilize the negative charge of the intermediate. rsc.org For pyridines, the ring nitrogen itself acts as an electron-withdrawing group, activating the ortho and para positions to nucleophilic attack. libretexts.orgnih.gov
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with various electrophiles. wikipedia.orgorganic-chemistry.org
In this compound, both the cyclohexyloxy group and the pyridine nitrogen can act as directing groups. The oxygen atom of the cyclohexyloxy ether can chelate to the lithium reagent, directing deprotonation to the C-3 or C-5 position. The pyridine nitrogen can also direct metalation to the C-3 position. The presence of the bromine at C-2 introduces another layer of complexity. Instead of C-H activation, a lithium-halogen exchange could occur, where the organolithium reagent swaps with the bromine atom. The outcome of the reaction—ortho deprotonation versus lithium-halogen exchange—would depend on the specific organolithium reagent used (e.g., n-BuLi vs. t-BuLi), the temperature, and the solvent. harvard.edu
While specific DoM studies on this compound are not detailed in the search results, the general principles of DoM on substituted pyridines and ethers are well-established. harvard.edu The competition between the directing effects of the ether and the pyridine nitrogen, alongside the potential for lithium-halogen exchange, makes this a substrate with potential for complex and selective transformations.
Transformations Involving the Cyclohexyloxy Moiety
The cyclohexyloxy group provides another handle for chemical modification, either through reactions on the cyclohexyl ring itself or by cleavage of the ether bond.
Chemical Modifications and Functionalization of the Cyclohexyl Ring
The cyclohexyl ring is a saturated aliphatic system. Its functionalization would typically proceed through free-radical halogenation or oxidation reactions, which can be challenging to control and may not be selective. These reactions could potentially be performed while the cyclohexyloxy group is attached to the pyridine ring, but care would be needed to avoid side reactions on the aromatic core. More commonly, the desired functionalized cyclohexanol (B46403) would be synthesized first and then attached to the 4-position of the 2-bromopyridine (B144113) via a Williamson ether synthesis or similar coupling reaction.
Cleavage and Rearrangement Reactions of the Ether Linkage
The ether linkage in this compound is generally stable but can be cleaved under specific conditions. Strong acids like HBr or HI are traditionally used to cleave aryl ethers, but this could also affect the pyridine ring. More sophisticated methods involve reagents like boron tribromide (BBr₃).
Enzymatic cleavage of ether linkages is also a known transformation, particularly in metabolic studies. For example, cytochrome P450 enzymes are known to catalyze the oxidative cleavage of ethers. nih.gov Such processes often proceed via a hydrogen abstraction and oxygen rebound mechanism, leading to a hemiacetal that subsequently hydrolyzes. nih.gov While not specifically documented for this compound, similar enzymatic pathways could potentially lead to the formation of 2-bromo-4-hydroxypyridine (B1272042) and cyclohexanone (B45756) or cyclohexanol. Studies on related molecules like vismodegib (B1684315) have shown that pyridine ring cleavage can occur metabolically, mediated by cytochrome P450 enzymes. nih.gov
Chemo- and Regioselectivity in Complex Reaction Systems
The structure of this compound presents several reactive sites, making chemo- and regioselectivity key considerations in its chemical transformations.
Palladium-catalyzed cross-coupling reactions: In reactions like Suzuki, Heck, or Buchwald-Hartwig aminations, the carbon-bromine bond at the C-2 position is the most likely site of reaction. The C-Br bond is significantly more reactive than the C-H bonds of the pyridine ring or the C-O bond of the ether in these catalytic cycles.
Metalation Reactions: As discussed in section 3.2.2, the choice of base and reaction conditions is critical in determining the outcome of metalation. A strong, non-nucleophilic base at low temperature might favor C-H activation at the C-3 position directed by the cyclohexyloxy group. In contrast, an alkyllithium reagent like n-BuLi might preferentially undergo lithium-halogen exchange at the C-2 position.
Nucleophilic vs. Electrophilic Attack: The molecule has sites susceptible to both nucleophilic attack (at C-2 and C-6) and potentially electrophilic attack (at C-3 and C-5, though disfavored). The choice of reagent dictates the reaction pathway. For instance, treatment with a strong nucleophile like sodium methoxide (B1231860) would likely lead to substitution of the bromine at C-2, while reaction with a nitrating agent under forcing conditions might lead to nitration at C-3 or C-5.
The interplay between the different functional groups allows for sequential and highly controlled modifications, making this compound a valuable intermediate for constructing complex molecular architectures.
Advanced Spectroscopic and Structural Elucidation Methodologies for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 2-Bromo-4-cyclohexyloxypyridine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of atom connectivity and spatial relationships.
Comprehensive 1H, 13C, and 15N NMR Techniques for Atom Connectivity
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the pyridine (B92270) ring protons and the cyclohexyl group protons. The pyridine protons, being in an aromatic environment, would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton at the C-6 position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at C-3 and C-5 will also show characteristic shifts and coupling patterns. The cyclohexyloxy group would exhibit a complex set of signals in the upfield region (δ 1.0-4.5 ppm), with the proton on the carbon attached to the oxygen (C-1') being the most downfield in this group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about all the carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine atom (C-2) and the carbon attached to the cyclohexyloxy group (C-4) showing characteristic shifts. The carbon atoms of the cyclohexyl ring will appear in the aliphatic region (δ 20-80 ppm). rsc.org
¹⁵N NMR Spectroscopy: ¹⁵N NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom would be sensitive to the substitution pattern on the ring.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~ 7.0 | C-2 |
| H-5 | ~ 7.2 | C-3 |
| H-6 | ~ 8.2 | C-4 |
| H-1' | ~ 4.4 | C-5 |
| H-2'/H-6' (axial) | ~ 1.6 | C-6 |
| H-2'/H-6' (equatorial) | ~ 2.0 | C-1' |
| H-3'/H-5' (axial) | ~ 1.3 | C-2'/C-6' |
| H-3'/H-5' (equatorial) | ~ 1.8 | C-3'/C-5' |
| H-4' (axial) | ~ 1.4 | C-4' |
| H-4' (equatorial) | ~ 1.9 |
Note: These are predicted values based on analogous compounds and established NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Elucidating Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the through-bond and through-space correlations between atoms. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-5 and H-6) and within the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the cyclohexyloxy group to the pyridine ring, for instance, by observing a correlation between the H-1' proton of the cyclohexyl group and the C-4 carbon of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. nanalysis.comlibretexts.org This is invaluable for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the cyclohexyloxy group with respect to the pyridine ring. spbu.rudiva-portal.org
Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of this compound (C₁₁H₁₄BrNO). The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. docbrown.infochemguide.co.uk This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.
Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Motifs
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion) and its subsequent fragmentation to generate a fragmentation spectrum. youtube.com The fragmentation pattern of this compound would provide valuable structural information. Key fragmentation pathways would likely include:
Loss of the cyclohexyloxy group: Cleavage of the ether bond could result in a fragment corresponding to the 2-bromopyridin-4-ol cation.
Fragmentation of the cyclohexyl ring: The cyclohexyl ring can undergo characteristic fragmentation, leading to the loss of smaller neutral molecules like ethene or propene.
Loss of bromine: The bromine atom can be lost as a radical, leading to a prominent fragment ion.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z (mass/charge) | Proposed Fragment |
| 255/257 | [M]⁺ (Molecular ion) |
| 173/175 | [M - C₆H₁₀]⁺ |
| 156 | [M - Br - H]⁺ |
| 95 | [C₆H₁₁O]⁺ |
Note: The presence of bromine will lead to doublet peaks for fragments containing it.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. ksu.edu.sa These techniques are excellent for identifying functional groups and can also offer insights into the conformational state of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the different functional groups present. Key expected absorptions include:
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
C-H stretching (aliphatic): Around 2850-3000 cm⁻¹
C=C and C=N stretching (pyridine ring): In the 1400-1600 cm⁻¹ region
C-O-C stretching (ether linkage): A strong band in the 1050-1250 cm⁻¹ region
C-Br stretching: Typically in the 500-650 cm⁻¹ region
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the pyridine ring and the C-Br bond are expected to give strong signals in the Raman spectrum. nih.gov
Characteristic Vibrational Frequencies for this compound:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3050-3150 (medium) | 3050-3150 (strong) |
| Aliphatic C-H stretch | 2850-2960 (strong) | 2850-2960 (strong) |
| Pyridine ring stretches | 1400-1600 (strong) | 1400-1600 (medium) |
| C-O-C stretch | 1050-1250 (strong) | 1050-1250 (weak) |
| C-Br stretch | 500-650 (medium) | 500-650 (strong) |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
While crystallographic data for the specific title compound is not available, studies on structurally related compounds can offer valuable conformational insights. For instance, the analysis of simpler analogs such as 2-bromopyridine (B144113) or 4-cyclohexyloxyphenol could provide foundational information on the preferred orientations of the individual substituent groups. The planarity of the pyridine ring and the typical chair conformation of the cyclohexyl ring are well-established, but the dihedral angle between the pyridine ring and the C-O-C plane of the cyclohexyloxy group remains experimentally undetermined for this specific molecule. Such data would be crucial for understanding intermolecular interactions, such as halogen bonding involving the bromine atom, which can significantly influence the crystal packing.
Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide the definitive solid-state structure and to populate a data table with its crystallographic parameters.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1244.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.450 |
| R-factor (%) | 4.5 |
Note: The data in this table is purely hypothetical and serves as an illustration of the type of information that would be obtained from an X-ray crystallographic study. This data is not based on experimental results.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are synthesized)
Chiroptical spectroscopy, encompassing techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical assignment of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing unique spectral fingerprints for enantiomers.
The parent molecule, this compound, is achiral. However, chirality could be introduced through modification of the cyclohexyl ring, for example, by the introduction of substituents, leading to chiral diastereomers. If such chiral derivatives were synthesized and the enantiomers separated, chiroptical spectroscopy would be a critical tool for assigning their absolute configurations.
A comprehensive search of the scientific literature indicates that no chiral derivatives of this compound have been synthesized and reported. Consequently, there are no available experimental CD or ORD data for this class of compounds.
Should such research be undertaken, the experimental CD spectra would be compared with theoretical spectra calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). This comparison would allow for the unambiguous assignment of the absolute configuration (R or S) of the chiral centers in the synthesized derivatives.
Computational and Theoretical Chemistry Studies on 2 Bromo 4 Cyclohexyloxypyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide a microscopic view of the electron distribution and energy levels within 2-Bromo-4-cyclohexyloxypyridine, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules. For this compound, DFT calculations would be employed to find the most stable arrangement of its atoms in space, known as the optimized geometry. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Furthermore, by systematically changing the orientation of the cyclohexyl and pyridyl rings relative to each other, a potential energy landscape could be generated. This landscape would reveal the energy barriers between different conformations and identify the most energetically favorable shapes the molecule can adopt.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in determining a molecule's reactivity. For this compound, FMO analysis would predict:
Nucleophilic and Electrophilic Sites: The HOMO indicates regions of the molecule likely to donate electrons (nucleophilic attack), while the LUMO highlights areas susceptible to accepting electrons (electrophilic attack).
Reactivity: The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.
An electrostatic potential (ESP) map would visually represent the charge distribution across the molecule. For this compound, this map would likely show negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage, indicating regions of high electron density. Positive potential (blue) would be expected around the hydrogen atoms. This map is invaluable for understanding intermolecular interactions.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties, which are essential for the experimental characterization of a compound. For this compound, these predictions would include:
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared with experimental data, can help confirm the structure of the molecule.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each vibrational mode represents a specific type of bond stretching or bending. Comparing the calculated spectrum with an experimental one can aid in structural elucidation and the identification of functional groups.
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound based on computational analysis is presented below. Please note that these are representative values and would need to be calculated using appropriate DFT methods.
| Atom | Predicted Chemical Shift (ppm) |
| C2 (Pyridine) | 145.0 |
| C3 (Pyridine) | 110.0 |
| C4 (Pyridine) | 160.0 |
| C5 (Pyridine) | 115.0 |
| C6 (Pyridine) | 150.0 |
| C1' (Cyclohexyl) | 75.0 |
| C2'/C6' (Cyclohexyl) | 32.0 |
| C3'/C5' (Cyclohexyl) | 25.0 |
| C4' (Cyclohexyl) | 26.0 |
Reaction Mechanism Elucidation through Computational Pathway Analysis
Computational chemistry is a powerful tool for investigating how chemical reactions occur, providing insights that are often difficult to obtain through experiments alone.
Transition State Characterization and Activation Energy Barrier Calculations
For any proposed reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods could be used to identify the transition state. The transition state is the highest energy point along the reaction coordinate and represents the "point of no return" for a reaction.
By calculating the energy of the transition state relative to the reactants, the activation energy barrier can be determined. This barrier is a key factor in determining the rate of a reaction; a higher barrier corresponds to a slower reaction.
Reaction Energy Profiles and Kinetic Modeling
A reaction energy profile is a plot of the energy changes that occur as reactants are converted into products. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for a reaction of this compound could be constructed.
This profile would provide a comprehensive understanding of the reaction mechanism, including whether it proceeds in a single step or through multiple intermediates. Based on the calculated activation energies, kinetic modeling could then be used to predict the reaction rates under different conditions.
A hypothetical reaction energy profile for a substitution reaction at the C2 position of this compound is depicted in the table below, outlining the relative energies of the species involved.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +20.5 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Products | -10.3 |
No Specific Research Found for this compound
Despite a comprehensive search of available scientific literature, no specific computational and theoretical chemistry studies were found for the compound this compound.
While extensive research exists for related chemical structures, such as substituted bromopyridines and various alkoxy-pyridines, dedicated studies focusing on the conformational analysis, intermolecular interactions, in silico design methodologies, or solvent effects for this compound are not present in the public domain.
General computational chemistry principles can be applied to hypothesize the behavior of this molecule. For instance, the conformational flexibility would likely be dominated by the orientation of the cyclohexyl group relative to the pyridine ring and the ether linkage. Intermolecular interactions would be expected to involve halogen bonding from the bromine atom, hydrogen bonding with the nitrogen atom of the pyridine ring, and van der Waals forces from the cyclohexyl group.
However, without specific peer-reviewed research and validated computational models for this compound, any detailed discussion on these topics would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. The generation of data tables and detailed research findings, as requested, is therefore not possible.
Further research, including dedicated quantum chemical calculations and molecular dynamics simulations, would be required to provide the specific data needed to fulfill the requested article outline. At present, the scientific community has not published such work on this particular compound.
Applications of 2 Bromo 4 Cyclohexyloxypyridine in Advanced Chemical Research
A Building Block in the Synthesis of Complex Heterocyclic Compounds and Molecular Frameworks
The presence of a bromine atom on the pyridine (B92270) ring of 2-Bromo-4-cyclohexyloxypyridine makes it an ideal substrate for a variety of cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures, particularly those containing multiple aromatic or heterocyclic rings.
Precursor for Advanced Pharmaceutical Intermediates and Lead Scaffolds
Key synthetic transformations that can be envisioned for this compound include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would allow for the coupling of the pyridine core with a wide array of aryl or heteroaryl boronic acids or esters. This is a powerful method for creating biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 2-position of the pyridine ring. This is a crucial step in the synthesis of many biologically active compounds, including receptor agonists and antagonists.
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, would yield 2-alkynylpyridine derivatives. These can be further elaborated or may themselves be part of a pharmacologically active scaffold.
The cyclohexyloxy group, while often considered a spectator in these transformations, plays a crucial role in modulating the physicochemical properties of the resulting molecules, such as lipophilicity and solubility, which are critical for drug development.
| Compound Name |
| This compound |
| 2-alkynylpyridine |
| biaryl |
| hetero-biaryl |
Synthesis of Agrochemical Intermediates and Specialty Chemicals
The principles of molecular design in agrochemicals often parallel those in pharmaceuticals. Pyridine-containing compounds are well-represented in commercial herbicides, fungicides, and insecticides. The ability to functionalize the this compound core through cross-coupling reactions allows for the systematic exploration of structure-activity relationships in the development of new agrochemical agents. The cyclohexyloxy moiety can contribute to the compound's environmental persistence and uptake by target organisms.
Development of Functional Materials and Polymers
The structural characteristics of this compound also suggest its potential utility in the field of materials science.
Monomers for Controlled Polymerization Studies
While not a conventional monomer, the bromo- and pyridyl- functionalities could potentially be used in step-growth polymerization or as a functional initiator or terminator in controlled radical polymerization techniques. The rigid pyridine core and the flexible cyclohexyl group could impart interesting thermal and mechanical properties to the resulting polymers.
Components in Novel Organic Electronic Materials or Liquid Crystalline Systems
The extended π-system that can be generated from this compound via cross-coupling reactions is a key feature of organic electronic materials. By incorporating this unit into larger conjugated systems, it could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the combination of a rigid aromatic core (the pyridine) and a flexible aliphatic chain (the cyclohexyloxy group) is a classic design principle for liquid crystals. Derivatives of this compound, particularly after elongation through coupling reactions, could exhibit mesomorphic behavior, making them candidates for new liquid crystalline materials.
Role in Catalysis and Ligand Design
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This opens up the possibility of using this compound or its derivatives as ligands in transition metal catalysis.
By modifying the 2-position, for example by introducing a phosphine (B1218219) group via a suitable reaction sequence starting from the bromo-precursor, bidentate ligands could be synthesized. The steric and electronic properties of such ligands, influenced by the cyclohexyloxy group, could offer unique selectivity and reactivity in catalytic processes such as hydrogenation, hydroformylation, or cross-coupling reactions. The development of novel ligands is a continuous pursuit in catalysis to achieve higher efficiency, selectivity, and turnover numbers.
Precursors for Ligands in Organometallic and Asymmetric Catalysis
The this compound molecule is an exemplary precursor for the synthesis of specialized ligands, primarily due to the reactivity of the C2-bromine atom in various cross-coupling reactions. This allows for the facile introduction of diverse functionalities, leading to the creation of bidentate and pincer-type ligands that are crucial in organometallic and asymmetric catalysis.
The synthesis of bipyridine ligands, which are central to the construction of numerous transition-metal catalysts, can be readily achieved from 2-bromopyridine (B144113) precursors. Well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi reactions provide efficient routes to these ligands researchgate.netlibretexts.orgnih.gov. For instance, the Suzuki-Miyaura coupling of a 2-bromopyridine with a pyridylboronic acid is a common strategy for creating bipyridyl systems researchgate.net. The presence of the 4-cyclohexyloxy group in this compound can influence the electronic properties of the resulting ligand, which in turn can modulate the catalytic activity and selectivity of the corresponding metal complex.
Similarly, the Buchwald-Hartwig amination offers a powerful method for the synthesis of aminopyridine-based ligands from 2-bromopyridines chemspider.comwikipedia.orgnih.govresearchgate.netorganic-chemistry.org. This reaction allows for the formation of a C-N bond between the pyridine ring and a variety of primary or secondary amines, opening up a vast chemical space for ligand design. The bulky cyclohexyloxy group at the 4-position can impart specific steric hindrance around the metal center, which is often a key factor in achieving high enantioselectivity in asymmetric catalysis.
The following table summarizes the key cross-coupling reactions that can be employed to transform this compound into valuable ligand structures.
| Cross-Coupling Reaction | Reactant | Resulting Ligand Type | Potential Catalytic Application |
| Suzuki-Miyaura Coupling | Pyridylboronic Acids | Bipyridines | C-C and C-X bond formation |
| Stille Coupling | Organostannanes | Bipyridines, Arylpyridines | C-C bond formation |
| Buchwald-Hartwig Amination | Amines | Aminopyridines | C-N bond formation, Asymmetric catalysis |
| Sonogashira Coupling | Terminal Alkynes | Alkynylpyridines | Synthesis of complex organic molecules |
It is important to note that while these reactions are well-documented for a range of 2-bromopyridines, specific optimization of reaction conditions would be necessary for this compound to account for the electronic and steric influence of the 4-cyclohexyloxy substituent.
Scaffolds for Supported Catalysts
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their stability, reusability, and ease of separation from reaction products. This compound can serve as an excellent scaffold for the synthesis of such supported catalysts. The pyridine nitrogen provides a coordination site for a catalytically active metal, while the 4-cyclohexyloxy group offers a potential point of attachment to a solid support, either directly or after further functionalization.
The general approach involves anchoring the pyridine ligand onto a solid support, such as silica (B1680970) or a polymer resin, followed by metalation mpg.deuu.nl. The 4-position of the pyridine ring is a common attachment point for immobilization, as it often minimally perturbs the electronic environment of the catalytically active metal center coordinated to the nitrogen atom.
For instance, a synthetic route could involve the initial synthesis of a ligand from this compound, followed by modification of the cyclohexyloxy group to introduce a reactive handle suitable for grafting onto a support. Alternatively, a pre-functionalized support could be reacted with the pyridine derivative. The resulting supported catalyst would benefit from the inherent properties of the pyridine ligand, such as its ability to stabilize various transition metal oxidation states, while gaining the practical advantages of a heterogeneous system.
The table below outlines a conceptual pathway for the development of a supported catalyst using this compound.
| Step | Description | Key Considerations |
| 1. Ligand Synthesis | Functionalization of this compound via cross-coupling to introduce a chelating arm. | Choice of cross-coupling reaction to install the desired coordinating group. |
| 2. Support Functionalization | Modification of a solid support (e.g., silica gel) with a reactive group. | Ensuring compatibility of the support and the functionalization chemistry with the ligand. |
| 3. Immobilization | Covalent attachment of the ligand to the functionalized support. | Optimization of reaction conditions to maximize ligand loading and minimize side reactions. |
| 4. Metalation | Introduction of the catalytically active metal precursor to the supported ligand. | Achieving high metal loading and well-defined active sites. |
The development of such supported catalysts based on the this compound scaffold holds promise for creating robust and efficient catalytic systems for a wide range of organic transformations.
Probes for Mechanistic Chemical Biology Studies (limited to in vitro or theoretical applications)
Substituted pyridines are increasingly being explored as probes in chemical biology to investigate the mechanisms of enzymatic reactions and to identify novel enzyme inhibitors nih.govnih.govacs.orgnih.govnih.govjchemrev.comacs.orgnih.gov. The structural and electronic properties of this compound make it an interesting candidate for the development of such probes for in vitro or theoretical studies.
The pyridine ring can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking, which are fundamental to molecular recognition at the active site of an enzyme acs.org. The 4-cyclohexyloxy group can provide a hydrophobic interaction domain, potentially increasing the affinity and selectivity of the molecule for a specific protein target. The 2-bromo substituent, while a reactive handle for synthesis, can also influence the electronic distribution within the pyridine ring and participate in halogen bonding interactions.
Theoretical studies, such as molecular docking, can be employed to predict the binding mode of this compound and its derivatives with target enzymes mdpi.com. These computational approaches can help in identifying potential protein targets and in designing more potent and selective inhibitors. For example, docking studies could reveal how the cyclohexyloxy group fits into a hydrophobic pocket of an enzyme's active site, while the pyridine nitrogen interacts with key amino acid residues.
In vitro enzyme assays can then be used to validate the predictions from theoretical studies. By measuring the inhibitory activity of this compound and its derivatives against a panel of enzymes, it is possible to determine their potency and selectivity semanticscholar.orgresearchgate.net. Structure-activity relationship (SAR) studies, where the substituents on the pyridine ring are systematically varied, can provide valuable insights into the molecular determinants of binding and inhibition.
The following table presents a hypothetical workflow for the investigation of this compound as a chemical biology probe.
| Step | Methodology | Objective | Expected Outcome |
| 1. Target Identification | Computational screening, literature review. | To identify potential enzyme targets for this compound. | A list of candidate enzymes with binding sites complementary to the probe. |
| 2. Molecular Docking | In silico modeling of the probe-enzyme complex. | To predict the binding affinity and orientation of the probe in the active site. | A model of the binding mode, identifying key interactions. |
| 3. In Vitro Enzyme Assays | Spectrophotometric or fluorometric assays. | To experimentally measure the inhibitory activity (e.g., IC50) of the probe. | Quantitative data on the potency and selectivity of the probe. |
| 4. Structure-Activity Relationship (SAR) Studies | Synthesis and testing of analogs. | To understand the contribution of different substituents to binding and activity. | A set of design principles for developing more potent and selective probes. |
Through such a combined theoretical and experimental approach, this compound can serve as a valuable scaffold for the development of molecular probes to elucidate complex biological mechanisms and to identify new starting points for drug discovery.
Emerging Research Directions and Future Perspectives for 2 Bromo 4 Cyclohexyloxypyridine
Development of Novel and Sustainable Synthetic Approaches
The traditional synthesis of substituted pyridines often involves multi-step procedures with harsh reagents and significant waste generation. Future research on 2-Bromo-4-cyclohexyloxypyridine will likely focus on the development of more sustainable and efficient synthetic protocols.
One promising avenue is the adaptation of existing methods for related compounds, such as the synthesis of 2-bromo-4-methoxypyridine, which can be achieved through the lithiation of 4-methoxypyridine (B45360) followed by bromination. chemicalbook.com A similar strategy could be envisioned for this compound, starting from 4-cyclohexyloxypyridine. However, a key goal will be to replace pyrophoric and hazardous reagents like n-butyllithium with more benign alternatives.
The principles of green chemistry will be central to these new approaches. This includes the use of greener solvents, catalytic methods to minimize waste, and processes that are more energy-efficient. A potential starting point for developing such a synthesis could be the Sandmeyer-type reaction of 2-amino-4-cyclohexyloxypyridine, which itself could be synthesized from commercially available 2-amino-4-chloropyridine (B16104) and cyclohexanol (B46403). A patent for the synthesis of the related 2-amino-4-bromopyridine (B18318) highlights the feasibility of such an approach. google.com
Furthermore, the adoption of continuous flow chemistry presents a significant opportunity for the sustainable production of this compound. Flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless integration into multi-step syntheses. nih.gov
A comparison of potential synthetic strategies is presented in Table 1.
| Synthetic Approach | Potential Starting Materials | Key Reagents/Conditions | Potential Advantages | Potential Challenges |
| Lithiation/Bromination | 4-cyclohexyloxypyridine | n-BuLi, a bromine source | High regioselectivity | Use of hazardous reagents, cryogenic conditions |
| Sandmeyer-type Reaction | 2-amino-4-cyclohexyloxypyridine | NaNO₂, HBr | Milder conditions, avoids pyrophoric reagents | Potential for side reactions, requires precursor synthesis |
| Continuous Flow Synthesis | 2-amino-4-cyclohexyloxypyridine | Optimized reagents from batch | Enhanced safety, scalability, and control | Initial setup costs, optimization of flow parameters |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The exploration of the chemical space around this compound can be dramatically accelerated through the integration of automated synthesis and high-throughput experimentation (HTE). These platforms enable the rapid generation and screening of large libraries of compounds, facilitating the discovery of new reactions and derivatives with desired properties. nih.govnih.govchemspeed.comresearchgate.netimperial.ac.uk
Automated synthesis platforms can be programmed to perform a variety of chemical transformations on the this compound scaffold. For instance, an array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) could be performed in parallel, introducing a wide range of substituents at the 2-position of the pyridine (B92270) ring. Each well of a microplate could contain a different boronic acid, amine, or alkyne, allowing for the creation of a diverse library of derivatives in a single run. scienceintheclassroom.org
HTE can then be employed to screen these libraries for specific activities, such as catalytic performance, biological activity, or unique material properties. For example, the synthesized derivatives could be screened for their ability to catalyze a particular chemical reaction or to inhibit a specific enzyme. utwente.nlnih.gov This data-rich approach not only accelerates the discovery process but also provides valuable structure-activity relationship (SAR) data that can guide further optimization.
An example of a high-throughput screening workflow is outlined in Table 2.
| Step | Description | Technology/Method | Expected Outcome |
| 1. Library Generation | Automated synthesis of a library of 2-substituted-4-cyclohexyloxypyridine derivatives. | Robotic liquid handlers, parallel synthesis reactors. | A 96-well plate containing a diverse set of derivatives. |
| 2. Assay Miniaturization | Development of a miniaturized assay to screen for the desired property (e.g., catalytic activity). | Nanodispensing technologies, microplate readers. | A robust and reproducible assay suitable for HTE. |
| 3. High-Throughput Screening | Screening of the entire library using the miniaturized assay. | Automated plate handlers, integrated analytical instruments (e.g., LC-MS). | Identification of "hit" compounds with the desired activity. |
| 4. Data Analysis | Analysis of the screening data to identify trends and SAR. | Cheminformatics software, statistical analysis tools. | A prioritized list of lead compounds for further investigation. |
Exploration of Unconventional Reactivity Modes for Enhanced Functionalization
The this compound scaffold offers multiple sites for chemical modification. While classical cross-coupling reactions at the C-Br bond are a primary focus, future research will likely delve into more unconventional reactivity modes to achieve novel functionalizations.
One area of significant interest is the direct C-H functionalization of the pyridine ring. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to new derivatives. While the electron-deficient nature of the pyridine ring can make C-H activation challenging, recent advances in transition-metal catalysis have enabled the regioselective functionalization of pyridines. imperial.ac.uk For this compound, the exploration of C-H activation at the C-3, C-5, or C-6 positions could lead to the synthesis of previously inaccessible polysubstituted pyridines.
Another emerging area is the use of photoredox catalysis to generate radical intermediates from the pyridine ring. These radicals can then participate in a variety of bond-forming reactions, offering a complementary approach to traditional ionic chemistry. The development of methods for the selective generation of pyridinyl radicals from this compound could open up new avenues for its functionalization.
A summary of potential functionalization sites and corresponding reaction types is provided in Table 3.
| Position | Reaction Type | Potential Reagents/Catalysts | Potential Products |
| C-2 | Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) | Palladium or Nickel catalysts, various coupling partners | 2-Aryl/Alkyl/Amino-4-cyclohexyloxypyridines |
| C-3/C-5 | C-H Functionalization | Ruthenium, Rhodium, or Iridium catalysts | 2-Bromo-3/5-functionalized-4-cyclohexyloxypyridines |
| C-6 | C-H Functionalization | Palladium catalysts with directing groups | 2-Bromo-6-functionalized-4-cyclohexyloxypyridines |
| Pyridine N | N-Oxidation | Peroxy acids | This compound-N-oxide |
Interdisciplinary Applications in Areas such as Materials Science and Catalysis
The unique structural features of this compound make it a promising candidate for applications in materials science and catalysis. The pyridine nitrogen can act as a ligand for metal centers, while the bromo- and cyclohexyloxy- substituents can be used to tune the electronic and steric properties of the resulting metal complexes or organic materials.
In materials science, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The ability to systematically modify the substituents on the pyridine ring through cross-coupling reactions would allow for the fine-tuning of the material's optical and electronic properties. For example, the introduction of electron-donating or -withdrawing groups could be used to adjust the HOMO and LUMO energy levels of the molecule.
In the field of catalysis, this compound and its derivatives could serve as ligands for transition metal catalysts. The combination of a soft nitrogen donor and a potentially tunable steric environment provided by the cyclohexyloxy group could lead to catalysts with unique reactivity and selectivity. For instance, palladium complexes of these ligands could be investigated for their efficacy in cross-coupling reactions, while rhodium or iridium complexes could be explored for their potential in asymmetric hydrogenation or C-H activation catalysis. rsc.org
Potential interdisciplinary applications are summarized in Table 4.
| Field | Potential Application | Key Structural Features | Research Direction |
| Materials Science | Organic Electronics (OLEDs, OPVs) | Tunable electronic properties via substitution | Synthesis of a library of derivatives and characterization of their photophysical and electronic properties. |
| Catalysis | Ligand for Transition Metal Catalysts | Nitrogen donor, tunable steric/electronic profile | Synthesis of metal complexes and evaluation of their catalytic activity in various transformations. |
| Medicinal Chemistry | Scaffold for Drug Discovery | 3D structure, potential for diverse functionalization | Exploration of derivatives for biological activity against various targets. |
Computational-Guided Discovery of New Transformations and Derivatives
Computational chemistry and machine learning are becoming increasingly powerful tools in the discovery and design of new molecules and reactions. nih.govarxiv.orgmdpi.com For this compound, these computational approaches can be used to predict its reactivity, guide the design of new derivatives with desired properties, and accelerate the discovery of novel synthetic transformations.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure and reactivity of this compound. This can provide insights into the most likely sites for electrophilic or nucleophilic attack, the stability of reaction intermediates, and the energy barriers for different reaction pathways. Such information can be invaluable in planning and optimizing synthetic routes.
Machine learning algorithms can be trained on existing chemical reaction data to predict the outcome of new reactions. By creating a database of reactions involving this compound and its derivatives, it would be possible to build predictive models that can identify promising new transformations and reaction conditions. This in silico screening approach can significantly reduce the number of experiments that need to be performed in the laboratory, saving time and resources.
Furthermore, computational tools can be used to design new derivatives of this compound with specific properties. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their observed activity in a particular application. These models can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the synthetic efforts towards the most promising candidates.
A summary of computational approaches and their potential impact is provided in Table 5.
| Computational Tool | Application | Potential Impact |
| Density Functional Theory (DFT) | Reactivity prediction, mechanistic studies | Rational design of synthetic routes, understanding of reaction mechanisms. |
| Machine Learning | Reaction outcome prediction, virtual screening | Accelerated discovery of new reactions and derivatives, reduced experimental effort. |
| QSAR Modeling | Structure-activity relationship analysis | Guided design of derivatives with optimized properties for specific applications. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-4-cyclohexyloxypyridine, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves bromination of a pyridine precursor (e.g., 4-cyclohexyloxypyridine) using brominating agents like -bromosuccinimide (NBS) in the presence of a catalyst such as FeBr₃. The cyclohexyloxy group is introduced via nucleophilic aromatic substitution under basic conditions. Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon assignments.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]⁺ peak at m/z 256.0).
- IR Spectroscopy : To detect functional groups like C-Br (500–600 cm⁻¹) and ether linkages (C-O at ~1200 cm⁻¹).
Cross-referencing with PubChem data for analogous bromopyridines ensures accuracy .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Due to limited toxicological data (common for brominated aromatics), use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. In case of exposure:
- Skin Contact : Wash with soap/water for 15 minutes .
- Inhalation : Move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer : Optimize:
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios of 2:1.
- Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF).
- Temperature : 80–100°C under inert atmosphere.
Monitor reaction progress via TLC and isolate products via recrystallization .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Repeat Experiments : Ensure reproducibility under identical conditions.
- Alternative Techniques : X-ray crystallography for unambiguous structural confirmation.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G* basis sets) .
Q. How can researchers evaluate the potential of this compound in drug discovery?
- Methodological Answer :
- Functionalization : Perform substitutions (e.g., replacing Br with amino or aryl groups) to generate derivatives.
- Biological Screening : Test against target enzymes (e.g., kinases) using assays like FRET or SPR.
- ADME Studies : Assess solubility (HPLC) and metabolic stability (microsomal assays) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Reactor Design : Use continuous-flow systems to improve heat transfer and mixing.
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water).
- Quality Control : Implement in-process HPLC monitoring to ensure >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
